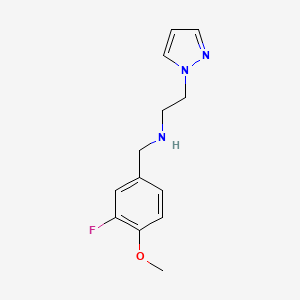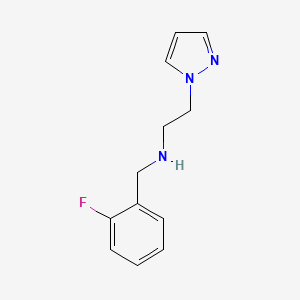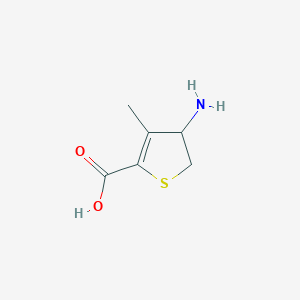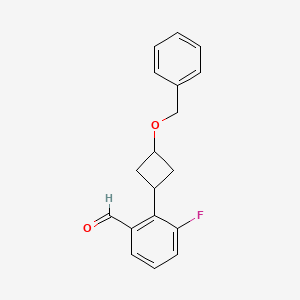
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and a fluorobenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde typically involves multiple steps. One common route includes the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate in the presence of sodium hydride in dimethylformamide (DMF) at temperatures below 70°C . The resulting intermediate can then be further reacted with appropriate reagents to introduce the fluorobenzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and efficient purification techniques, would apply to its large-scale production.
化学反应分析
Types of Reactions
2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acids, while reduction of the aldehyde group can produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
相似化合物的比较
Similar Compounds
2-(3-(Benzyloxy)cyclobutyl)-4-fluorobenzaldehyde: Similar structure but with a different position of the fluorine atom.
2-(3-(Benzyloxy)cyclobutyl)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-(3-(Benzyloxy)cyclobutyl)-3-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2-(3-(Benzyloxy)cyclobutyl)-3-fluorobenzaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can affect the compound’s electronic properties and its behavior in chemical reactions.
属性
分子式 |
C18H17FO2 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC 名称 |
3-fluoro-2-(3-phenylmethoxycyclobutyl)benzaldehyde |
InChI |
InChI=1S/C18H17FO2/c19-17-8-4-7-14(11-20)18(17)15-9-16(10-15)21-12-13-5-2-1-3-6-13/h1-8,11,15-16H,9-10,12H2 |
InChI 键 |
IMFZQQGUXCDTCM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1OCC2=CC=CC=C2)C3=C(C=CC=C3F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
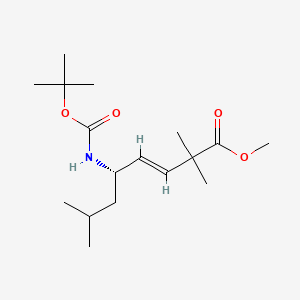
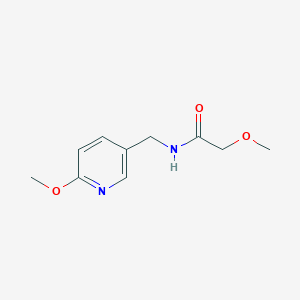
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)

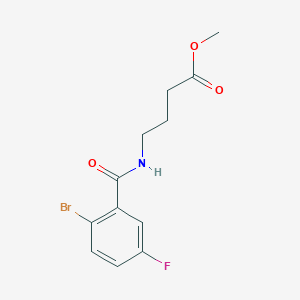
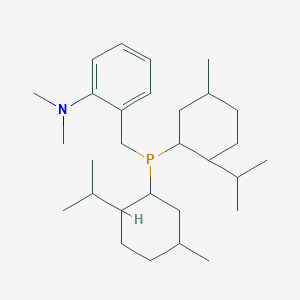

![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)
